N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine
Description
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a benzofuran core substituted with an ethyl group at the 2-position and an imine-linked hydroxylamine moiety at the 3-position. Benzofuran-based compounds are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The hydroxylamine group (-NH-OH) enables redox activity, making the compound a candidate for studying electron-transfer processes or metal coordination .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3 |
InChI Key |
BUKQODPEAREPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine involves the reaction of 2-ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine, also known as 2-Ethyl-1-benzofuran-3-carbaldehyde oxime, is a benzofuran derivative with a fused benzene and furan ring structure. It possesses an ethyl group at the 2-position and a hydroxylamine functional group at the 3-position. The molecular formula of the compound is C11H11NO2, and its molecular weight is approximately 189.211 g/mol.
Scientific Research Applications
This compound is used in chemistry as an intermediate in synthesizing more complex organic molecules. The compound can undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution.
Types of Reactions :
- Oxidation: The oxime group can be oxidized to form nitrile derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction: The oxime can be reduced to form amine derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: The benzofuran ring can undergo electrophilic substitution reactions, often using reagents like bromine (Br2) or nitric acid (HNO3).
Biological Applications
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that benzofuran derivatives can significantly inhibit the growth of bacterial strains, suggesting potential therapeutic applications against resistant strains. Studies involving the treatment of cancer cell lines with the compound showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Pharmaceutical Applications
Due to its structural characteristics, this compound may serve as a lead compound in drug development, particularly for creating new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets in biological systems. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species. This oxidative stress can result in cell damage and apoptosis, making it a potential candidate for anticancer therapies. The compound’s interaction with enzymes and receptors in biological pathways is also a subject of ongoing research .
Comparison with Similar Compounds
(a) N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine
- Structure : Benzothiophene replaces benzofuran, with a methyl group at the 2-position .
- Key Differences: Heteroatom: Sulfur (benzothiophene) vs. oxygen (benzofuran). Substituent: Methyl vs. ethyl. The ethyl group in the target compound increases steric bulk and lipophilicity (logP estimated +0.5 higher).
- Physicochemical Data: Property Target Compound (Benzofuran) Benzothiophene Analog Molecular Formula C₁₁H₁₁NO₂ C₁₀H₉NOS Molecular Weight ~197.21 (estimated) 191.25 Heteroatom O S
(b) (E)-N-[3-Methyl-1-phenylpyrazolylmethylidene]hydroxylamine
- Structure : Pyrazole ring with phenyl and pyrrole substituents .
- Key Differences :
- Ring System : Pyrazole (two nitrogens) vs. benzofuran (oxygen). The pyrazole’s nitrogen atoms enable stronger hydrogen bonding, as seen in its crystal structure, where O–H···N interactions form tetramers .
- Planarity : The benzofuran system is more planar than the pyrazole-pyrrole combination, affecting π-π stacking in solid-state structures.
Functional Group Comparisons: Hydroxylamine Derivatives
(a) N-(2-Methoxyphenyl)hydroxylamine
(b) N-Benzyl-N-[dioxolanyl-benzofurylmethyl]hydroxylamine
Biological Activity
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine is a compound derived from benzofuran, a class of compounds known for their diverse biological activities. This article will explore the biological activity of this specific hydroxylamine derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a benzofuran moiety, which is significant for its biological interactions. The presence of the ethyl group at the 2-position enhances its hydrophobicity and potential binding affinity to biological targets.
This compound likely interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The oxime group can coordinate with metal ions, influencing enzymatic activity. The benzofuran ring's structure allows it to fit into hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Anticancer Activity
Research has shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | K562 Cells | Induces apoptosis via ROS generation | |
| Compound B | Hepatoma Cells | Inhibits cell proliferation | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Benzofuran derivatives have also demonstrated antimicrobial properties. Studies indicate that some derivatives exhibit moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 | |
| Compound D | Escherichia coli | 64 | |
| This compound | TBD | TBD | TBD |
Case Studies
- Apoptosis Induction in K562 Cells : A study demonstrated that certain benzofuran derivatives could induce apoptosis in K562 leukemia cells by increasing ROS levels and activating caspases . This suggests that this compound may have similar effects.
- Antiviral Potential : Benzofuran derivatives have been explored for their antiviral activities, particularly against hepatitis C virus (HCV). The mechanism involves inhibition of viral replication through interaction with viral proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
